5-methyl-1,2-oxazole-3-carboximidothioic acid
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Overview
Description
5-methyl-1,2-oxazole-3-carboximidothioic acid is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2-oxazole-3-carboximidothioic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of β-hydroxy amides with reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The reaction conditions usually involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles . This method minimizes the formation of by-products and enhances the safety profile of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,2-oxazole-3-carboximidothioic acid can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazoles to oxazolines using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, room temperature to elevated temperatures.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Reduction: Formation of oxazolines from oxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-1,2-oxazole-3-carboximidothioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-1,2-oxazole-3-carboximidothioic acid involves its interaction with various molecular targets. The oxazole ring can participate in non-covalent interactions with enzymes and receptors, influencing biological pathways . These interactions can lead to the modulation of enzyme activity or receptor signaling, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,2-oxazole-3-carboxylate
- 5-methylisoxazole-3-carboxylic acid
- 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
5-methyl-1,2-oxazole-3-carboximidothioic acid is unique due to the presence of the carboximidothioic acid functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar oxazole derivatives that may lack this functional group.
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-4(5(6)9)7-8-3/h2H,1H3,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACDYZJWOVXDHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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